molecular formula C11H16O2 B13282812 4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde

4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde

Cat. No.: B13282812
M. Wt: 180.24 g/mol
InChI Key: WRAVXJMKOISETN-UHFFFAOYSA-N
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Description

4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde is a tetrahydropyran (oxane) derivative featuring a carbaldehyde group and a pent-3-yn-1-yl substituent at the 4-position of the oxane ring.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-pent-3-ynyloxane-4-carbaldehyde

InChI

InChI=1S/C11H16O2/c1-2-3-4-5-11(10-12)6-8-13-9-7-11/h10H,4-9H2,1H3

InChI Key

WRAVXJMKOISETN-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC1(CCOCC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pent-3-yn-1-yl Group: This step involves the addition of the pent-3-yn-1-yl group to the oxane ring, which can be achieved through various alkylation reactions.

    Formation of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions using suitable oxidizing agents.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The pent-3-yn-1-yl group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Suitable nucleophiles and catalysts are used depending on the specific substitution reaction.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde depends on its interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pent-3-yn-1-yl group can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Research Implications

While direct studies on this compound are absent in the provided evidence, its structural analogs suggest:

Reactivity Advantage : The alkyne group positions it for modular functionalization in drug discovery or materials science.

Physical Properties : Lower density and boiling point compared to aromatic analogs could simplify purification .

Safety Profile : Requires rigorous evaluation due to the alkyne’s inherent reactivity .

Biological Activity

4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde is a compound that has garnered interest due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its oxane ring and a pent-3-yn-1-yl side chain with an aldehyde functional group. This unique structure allows for various chemical reactions, which can influence its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the hydrophobic nature of the pent-3-yn-1-yl group may enhance interactions with lipid membranes or hydrophobic regions of target proteins, influencing their stability and activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are associated with inflammatory responses .
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy. The compound's mechanism may involve apoptosis induction through the modulation of key regulatory proteins such as p53 .
  • Antimicrobial Properties : Preliminary data suggest that this compound has antimicrobial effects, although specific mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineObserved EffectReference
Anti-inflammatoryMacrophagesInhibition of iNOS and COX-2
CytotoxicityMCF-7 (breast cancer)Induction of apoptosis
AntimicrobialVarious bacterial strainsInhibition of growth

Detailed Findings

A study conducted by Chang et al. reported that the compound effectively reduced the production of inflammatory mediators in macrophage cell lines, indicating its potential as an anti-inflammatory agent . Additionally, another research project highlighted its cytotoxic effects on MCF-7 cells, where it was found to induce apoptosis via p53 pathway activation .

Moreover, antimicrobial tests revealed that this compound could inhibit the growth of several bacterial strains, supporting its potential utility in treating infections.

Q & A

Basic: What are the recommended synthetic routes for 4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde?

Methodological Answer:
The synthesis typically involves functionalizing an oxane (tetrahydropyran) ring. A plausible route is the alkylation of oxane-4-carbaldehyde derivatives with a pent-3-yn-1-yl group. For example, esterification or etherification reactions using pent-3-yn-1-ol (or its derivatives) under catalytic conditions (e.g., DMAP, DIPEA in CH₂Cl₂) can introduce the alkyne substituent . Similar strategies are employed for structurally related compounds like 4-(methoxymethyl)oxane-4-carbaldehyde, where the methoxymethyl group is introduced via nucleophilic substitution . Optimization of reaction conditions (solvent, temperature, catalyst) is critical to avoid side reactions, such as alkyne polymerization.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (~9-10 ppm) and the alkyne’s sp-hybridized carbons (~70-90 ppm for carbons, no proton signal).
  • IR Spectroscopy : Stretching vibrations for the aldehyde (C=O ~1700 cm⁻¹) and alkyne (C≡C ~2100-2260 cm⁻¹) groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement .

Advanced: How can researchers investigate the reactivity of the aldehyde and alkyne groups in this compound?

Methodological Answer:

  • Aldehyde Reactivity : Study nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Schiff base formation). Monitor reaction kinetics via UV-Vis or NMR to track aldehyde depletion.
  • Alkyne Reactivity : Explore cycloadditions (e.g., Huisgen click chemistry) or metal-catalyzed couplings (e.g., Sonogashira). Use TLC or GC-MS to identify intermediates and products.
  • Computational Modeling : Density Functional Theory (DFT) can predict reaction pathways and transition states for alkyne transformations .

Advanced: How should contradictions in reported synthetic yields or spectroscopic data be addressed?

Methodological Answer:

  • Systematic Validation : Reproduce experiments under strictly controlled conditions (solvent purity, inert atmosphere).
  • Cross-Technique Correlation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., aldehyde vs. ketone misassignment).
  • Literature Review : Identify contextual factors (e.g., stereochemical considerations in alkylation steps) that may explain discrepancies .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Storage : Keep in a sealed container under inert gas (N₂ or Ar) to prevent oxidation.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Refer to SDS guidelines for structurally similar aldehydes .

Advanced: What strategies enable the use of this compound in drug discovery pipelines?

Methodological Answer:

  • Derivatization : Functionalize the aldehyde to generate hydrazones or thiosemicarbazones for antimicrobial screening.
  • Biological Assays : Test cytotoxicity and target binding (e.g., enzyme inhibition) using in vitro models.
  • Structure-Activity Relationship (SAR) : Modify the alkyne or oxane moieties to optimize pharmacokinetic properties (e.g., logP, solubility) .

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